12-Bromododecanoic acid

概要

説明

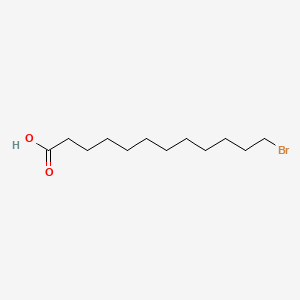

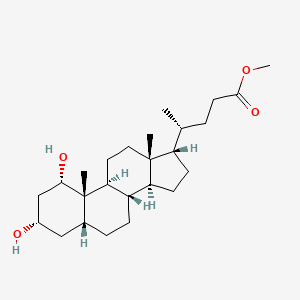

12-ブロモドデカン酸は、中鎖脂肪酸類に属する有機化合物です。これは、ドデカン酸鎖の12番目の炭素に臭素原子が結合していることを特徴としています。 この化合物は、化学、生物学、産業を含む様々な分野での用途で知られています .

2. 製法

合成経路と反応条件: 12-ブロモドデカン酸は、ドデカン酸の臭素化によって合成することができます。この反応は通常、鉄(Fe)などの触媒やアゾビスイソブチロニトリル(AIBN)などのラジカル開始剤の存在下で臭素(Br2)を使用します。 反応は、12番目の炭素位置での選択的臭素化を確実にするために制御された条件下で行われます .

工業生産方法: 工業的な設定では、12-ブロモドデカン酸の製造には、大規模な臭素化プロセスが関与します。反応条件は、高い収率と純度を実現するように最適化されています。 連続フローリアクターと高度な分離技術の使用により、効率的な生産が保証されます .

作用機序

12-ブロモドデカン酸の正確な作用機序は完全には解明されていません。細胞内の脂肪酸代謝を阻害すると考えられています。この阻害により、臭素化脂肪酸が蓄積し、細胞膜の構造が変化する可能性があります。 さらに、ウシβ-ラクトグロブリンなどの特定のタンパク質に結合し、その構造と機能に影響を与えます .

類似化合物:

12-クロロドデカン酸: 構造は似ていますが、臭素原子の代わりに塩素原子を含みます。

12-ヨードドデカン酸: 臭素原子の代わりにヨウ素原子を含みます。

独自性: 12-ブロモドデカン酸は、臭素原子の存在により、独特の反応性と特性を備えています。 これは、様々な化学および生物学的用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

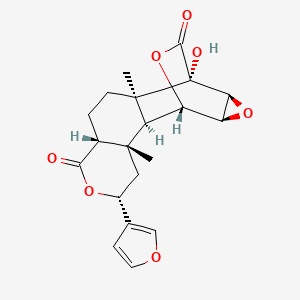

12-Bromododecanoic acid plays a significant role in biochemical reactions, particularly as a model fatty acid ligand. It has been used to elucidate the x-ray structure of bovine beta-lactoglobulin . The compound interacts with enzymes such as cytochrome P450 BM3, where it binds inside the calyx of bovine beta-lactoglobulin . These interactions are crucial for understanding the structural and dynamic properties of enzymes involved in fatty acid metabolism.

Cellular Effects

This compound influences various cellular processes. It has been shown to reduce virion DNA in the culture supernatant of primary hepatocytes isolated from a duckling model of hepatitis B virus infection and inhibit HIV replication in CEM-SS T cells . These effects suggest that this compound can impact cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying viral infections and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for bovine beta-lactoglobulin, binding inside the calyx and influencing the protein’s structure . Additionally, it has been used in studies involving cytochrome P450 enzymes, where it serves as a substrate for oxidation reactions . These interactions highlight the compound’s role in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, particularly in studies involving viral infections . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . These findings are important for determining safe and effective dosage levels for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of fatty acids . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for studying the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying the subcellular localization of this compound provides valuable insights into its role in cellular processes and biochemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 12-Bromododecanoic acid can be synthesized through the bromination of dodecanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the twelfth carbon position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

化学反応の分析

反応の種類: 12-ブロモドデカン酸は、次のような様々な化学反応を起こします。

置換反応: 臭素原子は、求核置換反応によって、ヒドロキシル基やアミノ基などの他の官能基に置き換えることができます。

還元反応: 臭素原子は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して水素原子に還元できます。

酸化反応: カルボン酸基は、過マンガン酸カリウム(KMnO4)などの酸化剤を使用して、対応するアルデヒドまたはケトンを形成するために酸化できます.

一般的な試薬と条件:

求核置換: 水溶液またはアルコール溶液中の水酸化ナトリウム(NaOH)またはアンモニア(NH3)。

還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。

主要な生成物:

置換: 12-ヒドロキシドデカン酸または12-アミノドデカン酸の形成。

還元: ドデカン酸の形成。

酸化: 12-オキソドデカン酸の形成.

4. 科学研究における用途

12-ブロモドデカン酸は、そのユニークな特性により、科学研究で広く利用されています。

化学: 様々な有機合成反応で試薬や触媒として役立ちます。また、ポリマーや界面活性剤の合成のための出発物質としても使用されます。

生物学: X線結晶学によるタンパク質構造の解明において、モデル脂肪酸リガンドとして使用されます。

医学: B型肝炎ウイルス(HBV)やヒト免疫不全ウイルス(HIV)を含む特定のウイルスに対して阻害活性があり、抗ウイルス研究の潜在的な候補となります。

科学的研究の応用

12-Bromododecanoic acid is extensively utilized in scientific research due to its unique properties:

Chemistry: It serves as a reagent and catalyst in various organic synthesis reactions. It is also used as a starting material for the synthesis of polymers and surfactants.

Biology: It is used as a model fatty acid ligand in the elucidation of protein structures through X-ray crystallography.

Medicine: It exhibits inhibitory activity against certain viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV), making it a potential candidate for antiviral research.

類似化合物との比較

12-Chlorododecanoic Acid: Similar in structure but contains a chlorine atom instead of a bromine atom.

12-Iodododecanoic Acid: Contains an iodine atom instead of a bromine atom.

Dodecanoic Acid: Lacks the halogen atom, making it less reactive in certain chemical reactions

Uniqueness: 12-Bromododecanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .

特性

IUPAC Name |

12-bromododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBWYBUCFHYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049354 | |

| Record name | 12-Bromododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73367-80-3 | |

| Record name | 12-Bromododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73367-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Bromododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073367803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Bromododecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-Bromododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-bromododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-BROMODODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP072ZQ00E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research using X-ray crystallography has shown that 12-Bromododecanoic acid binds inside the calyx of bovine β-lactoglobulin. [] The carboxylate head group of the molecule sits at the protein's surface, while the lid of the calyx remains open at the crystallization pH of 7.3. [] This binding location is consistent with observations of ligand-free bovine β-lactoglobulin in the same lattice form at pH 7.1 and 8.2. []

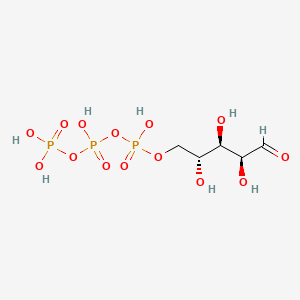

A: this compound has the molecular formula C12H23BrO2. [, ] While specific spectroscopic data is not provided in the provided abstracts, its structure consists of a 12-carbon chain with a terminal bromine atom and a carboxylic acid group at the other end. [, ]

A: Scanning Tunneling Microscopy (STM) studies reveal that the packing structure of this compound on highly oriented pyrolytic graphite (HOPG) differs significantly from its close analog, 11-bromoundecanoic acid. [, ] This difference arises from the addition of a single methylene group, highlighting a distinct odd-even length effect on packing behavior at the liquid-solid interface. [, ]

A: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can be reacted with Grignard reagents (RMgX), where R represents various alkyl groups (C12H25, C14H29, C16H33, and C18H37) in the presence of lithium copper chloride (Li2CuCl4). [] This reaction yields salts of alkanecarboxylic acids, which can then be reduced by lithium aluminum hydride (LiAlH4) to produce even-numbered primary alcohols ranging from C24 to C30. []

A: While this compound can adopt various conformations in the gas phase due to its carboxyl group, it typically assumes one of two specific configurations when adsorbed onto a solid surface. [] Atomically resolved STM images show distinct conformations for the carboxyl groups of this compound and 2-bromohexadecanoic acid molecules when adsorbed at the liquid (phenyloctane)-solid (graphite) interface. []

A: A derivative of this compound was used to synthesize Chlorosphaerolactylate B, a halometabolite with antimicrobial properties isolated from the cyanobacterium Sphaerospermopsis sp. [] This synthetic Chlorosphaerolactylate B exhibited in vitro activity against Staphylococcus aureus, inhibiting both its growth and biofilm formation. [] Furthermore, in vivo studies using a porcine model of implant-associated osteomyelitis showed that Chlorosphaerolactylate B reduced S. aureus colonization on implants. []

A: While the provided abstracts do not directly address the environmental impact of this compound, its use in synthesizing a potent antimicrobial compound like Chlorosphaerolactylate B raises potential concerns. [] Further research is needed to assess its ecotoxicological effects, biodegradability, and potential for bioaccumulation to ensure responsible use and minimize any negative impact on the environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)

![2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)